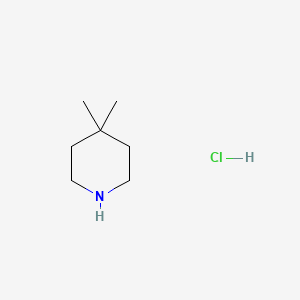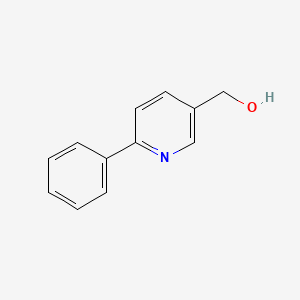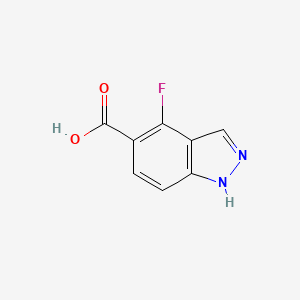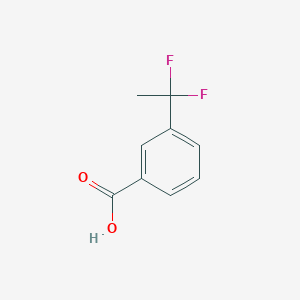![molecular formula C12H11NO2 B1322880 [3-(Pyridin-2-yloxy)phenyl]methanol CAS No. 869901-22-4](/img/structure/B1322880.png)
[3-(Pyridin-2-yloxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Pyridin-2-yloxy)phenyl]methanol”, also known as PYPM, is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It has gained recent interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet (SDS) provided by the manufacturer .Aplicaciones Científicas De Investigación
Antimicrobial Activity
[3-(Pyridin-2-yloxy)phenyl]methanol derivatives have been synthesized and exhibited significant antimicrobial activity. One study synthesized a series of derivatives and found that they showed good activity comparable with standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar et al., 2012).
Chemical Reactions and Synthesis
This compound has been used as a reagent in the reduction of nitro aromatic compounds. For instance, (2-pyridyl)phenyl methanol was able to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds (Giomi et al., 2011). In another study, it was used to produce enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, an analgesic, in a biocatalytic process (Şahin et al., 2019).
Theoretical Studies and Analysis
Theoretical studies have been conducted to understand the properties of derivatives of this compound. For example, a DFT study was carried out to analyze the (RS)-(3-bromophenyl)(pyridine-2yl)methanol and its molecular properties (Trivedi, 2017).
Surface Enhanced Raman Scattering (SERS) Analysis
The compound and its isomers have been investigated using SERS to understand their adsorption properties on different metal surfaces. This study provides insights into the molecular structure and reactivity (Pięta et al., 2015).
Optical Properties and Material Synthesis
Derivatives of this compound have been used in synthesizing materials with unique optical properties. For example, a series of compounds were synthesized and their absorption and fluorescence spectra showed a significant Stokes' shift, indicating potential applications in materials science (Volpi et al., 2017).
Mecanismo De Acción
Safety and Hazards
“[3-(Pyridin-2-yloxy)phenyl]methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
(3-pyridin-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKKTGCZQDZBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630410 |
Source


|
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-22-4 |
Source


|
| Record name | {3-[(Pyridin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














